molecular formula C15H16F3N5O B12232767 3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B12232767
M. Wt: 339.32 g/mol
InChI Key: MDAIMDZOFFQORK-UHFFFAOYSA-N
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Description

3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinone core substituted with a trifluoromethyl pyridine and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C15H16F3N5O

Molecular Weight

339.32 g/mol

IUPAC Name

3-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-one

InChI

InChI=1S/C15H16F3N5O/c1-21-10-20-13(8-14(21)24)23-6-4-22(5-7-23)12-3-2-11(9-19-12)15(16,17)18/h2-3,8-10H,4-7H2,1H3

InChI Key

MDAIMDZOFFQORK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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